

Application Notes and Protocols: BMS-813160 in Combination with Nivolumab

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview and protocol for the investigational use of **BMS-813160**, a C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) dual antagonist, in combination with nivolumab, a programmed death-1 (PD-1) immune checkpoint inhibitor. This combination therapy aims to enhance anti-tumor immunity by targeting both the recruitment of immunosuppressive myeloid cells to the tumor microenvironment and the T-cell checkpoint-mediated immune suppression. The information compiled herein is based on publicly available data from clinical trials, primarily focusing on studies in pancreatic ductal adenocarcinoma (PDAC).

Principle of the Combination Therapy

The therapeutic rationale for combining **BMS-813160** and nivolumab lies in their complementary mechanisms of action to remodel the tumor microenvironment and enhance anti-tumor immune responses.

• **BMS-813160**: This small molecule inhibitor targets CCR2 and CCR5, chemokine receptors that are crucial for the trafficking of monocytes and macrophages to the tumor site. By blocking these receptors, **BMS-813160** is designed to reduce the infiltration of tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive phenotype and hinder the efficacy of immunotherapy.[1]

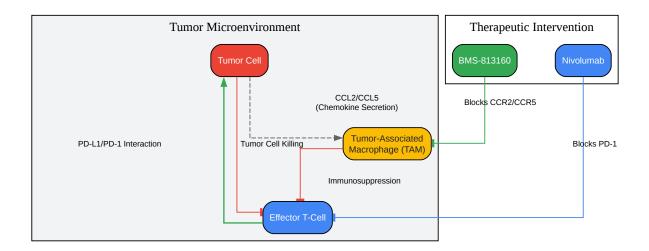


Nivolumab: A fully human IgG4 monoclonal antibody, nivolumab binds to the PD-1 receptor
on T-cells, preventing its interaction with its ligands, PD-L1 and PD-L2, which are often
expressed on tumor cells.[2][3][4] This blockade releases the "brake" on the T-cells, enabling
them to recognize and attack cancer cells.[5][6]

By combining these two agents, the protocol aims to simultaneously reduce the presence of immunosuppressive cells and unleash the cytotoxic potential of T-cells within the tumor microenvironment.

Signaling Pathways

Below is a diagram illustrating the targeted signaling pathways of **BMS-813160** and nivolumab.



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Combined Action of BMS-813160 and Nivolumab

Clinical Trial Protocols

The following protocols are synthesized from the publicly available information on clinical trials NCT03496662 and NCT03767582, which investigated **BMS-813160** and nivolumab in combination with other agents for pancreatic cancer.[1][6][7][8][9][10][11][12][13]



Patient Selection Criteria

A summary of the key inclusion and exclusion criteria for patient enrollment in these studies is provided in the table below.



Criteria Category	Inclusion Criteria	Exclusion Criteria
Diagnosis	Histologically or cytologically confirmed borderline resectable or locally advanced pancreatic ductal adenocarcinoma.[6][7]	Histology other than adenocarcinoma (e.g., neuroendocrine or acinar cell). [4][5]
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status of ≤1.[2][4][9]	-
Prior Treatment	No prior chemotherapy or radiation for the disease to be treated on the trial.[6]	Prior treatment with CCR2/CCR5 inhibitors, or anti- PD-1, anti-PD-L1, or anti- CTLA-4 antibodies.[2][4][6]
Organ Function	Adequate bone marrow and organ function.[2][4][9]	-
Comorbidities	-	Active, known, or suspected autoimmune disease.[2][4][9] Known history of HIV, Hepatitis B, or active Hepatitis C.[6]
Concurrent Medications	-	Systemic corticosteroid treatment (>10 mg daily prednisone equivalent) or other immunosuppressive medications within 14 days of study treatment.[2][3][4] Strong inhibitors or inducers of CYP3A4.[6]
Other	Ability to swallow oral medication.[2][4][9] Willingness to undergo mandatory pre- and on-treatment biopsies.[2][4][5]	Major surgery within 28 days prior to first study treatment.[6] Pregnancy or breastfeeding.[6]



Dosing and Administration

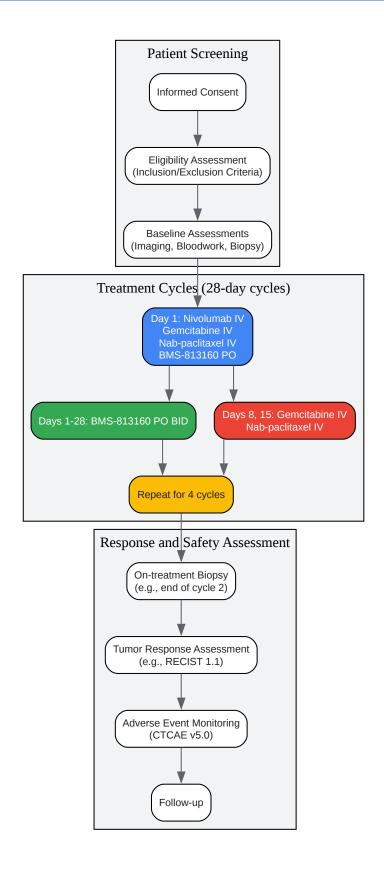
The dosing regimens for the combination therapy and associated chemotherapeutic agents as reported in the clinical trials are detailed below.

Drug	Dosage and Administration
BMS-813160	300 mg orally, twice daily.[6][7]
Nivolumab	480 mg as a 30-minute intravenous infusion on Day 1 of each 28-day cycle.[6][14]
Gemcitabine	1000 mg/m² as a 30-minute intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.[6]
Nab-paclitaxel	125 mg/m² as a 30-40 minute intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.[6]

Experimental Workflow

The following diagram outlines a typical experimental workflow for a clinical study involving this combination therapy.





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Clinical Trial Experimental Workflow



Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from the NCT03496662 study.[7]

Efficacy Results

Patient Cohort	Objective Response Rate (ORR)
Borderline Resectable PDAC	42%
Locally Advanced PDAC	20%
Control Arm (Chemotherapy alone)	0%

Safety Profile

Adverse Event (Grade 3)	Attribution
Diarrhea	Attributed solely to BMS-813160
QTc Prolongation	Attributed solely to BMS-813160

Biomarker Analysis

While specific laboratory protocols are not publicly available, biomarker analyses in the NCT03496662 trial indicated that the combination therapy led to:

- Decreased intratumoral monocytes and macrophages.[7][10]
- Enhanced T-cell proliferation and effector gene expression.[7][10]

These findings support the proposed mechanism of action of the combination therapy.

Logical Relationships in Study Design

The design of the clinical trials investigating this combination therapy follows a logical progression from safety to efficacy assessment.





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Logical Flow of the Clinical Study Design

Conclusion

The combination of **BMS-813160** and nivolumab represents a promising therapeutic strategy that targets distinct and complementary mechanisms of immune evasion in cancer. The available clinical trial data, particularly in pancreatic cancer, suggest that this combination is tolerable and may enhance anti-tumor activity compared to standard chemotherapy. Further investigation is warranted to fully elucidate the efficacy of this combination in a broader range of solid tumors and to identify predictive biomarkers for patient selection. Researchers and drug development professionals are encouraged to consider the protocols and data presented herein for the design of future preclinical and clinical studies.

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